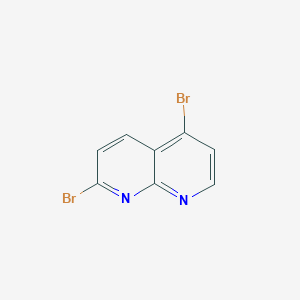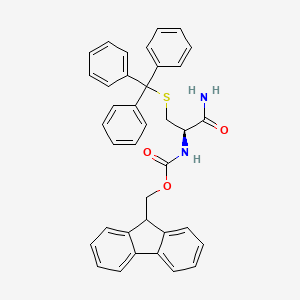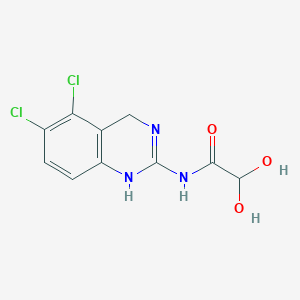![molecular formula C11H9ClN4O4 B11836959 [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-66-8](/img/structure/B11836959.png)
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 8-hydroxyquinoline to introduce the nitro group, followed by chlorination to add the chloro substituent. The resulting intermediate is then reacted with hydroxyethanimidamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Advanced techniques like continuous flow reactors and automated synthesis can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce a variety of functionalized quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, its anticancer activity may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N’-hydroxyethanimidamide can be compared with other quinoline derivatives such as:
Nitroxoline: Known for its antibacterial activity.
Chloroquine: Widely used as an antimalarial agent.
Quinazoline derivatives: Noted for their anticancer properties.
Each of these compounds has unique properties and applications, highlighting the versatility of the quinoline scaffold in medicinal chemistry.
Eigenschaften
CAS-Nummer |
88757-66-8 |
|---|---|
Molekularformel |
C11H9ClN4O4 |
Molekulargewicht |
296.66 g/mol |
IUPAC-Name |
2-(7-chloro-5-nitroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9ClN4O4/c12-7-4-8(16(18)19)6-2-1-3-14-10(6)11(7)20-5-9(13)15-17/h1-4,17H,5H2,(H2,13,15) |
InChI-Schlüssel |
MDDUSBWFHHCDGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC(=NO)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)


![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)






